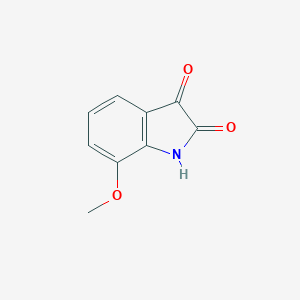

7-Methoxyindoline-2,3-dione

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

7-methoxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-6-4-2-3-5-7(6)10-9(12)8(5)11/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXIUXOJSICGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399177 | |

| Record name | 7-methoxyindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84575-27-9 | |

| Record name | 7-methoxyindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methoxyindoline-2,3-dione (7-Methoxyisatin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 7-Methoxyindoline-2,3-dione, also known as 7-Methoxyisatin. It includes detailed information on its synthesis, reactivity, and potential biological activities based on the broader isatin class. This document is intended to serve as a foundational resource for professionals engaged in chemical synthesis, medicinal chemistry, and pharmacological research.

Core Chemical and Physical Properties

This compound is a substituted derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound of significant interest in medicinal chemistry due to the versatile reactivity of its core structure and the broad pharmacological activities of its analogues.[1] The addition of a methoxy group at the 7-position modifies the electronic properties of the aromatic ring, influencing its reactivity and potential biological interactions.[1]

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 7-methoxy-1H-indole-2,3-dione | [2] |

| Synonyms | 7-Methoxyisatin | [3] |

| CAS Number | 84575-27-9 | [2][4] |

| Molecular Formula | C₉H₇NO₃ | [2][4] |

| Molecular Weight | 177.16 g/mol | [2] |

| Melting Point | 240-242 °C | [2][4] |

| Density | 1.346 g/cm³ | [2] |

| pKa (acid dissociation constant) | 9.69 ± 0.20 | [2] |

| LogP (partition coefficient) | 0.968 | [2] |

Spectroscopic Properties

While specific experimental spectra for this compound are not widely available in public databases, the following data are predicted based on the known spectral characteristics of its functional groups and related isatin structures.

Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic Protons (Ar-H): ~6.8-7.6 ppm (3H, complex splitting pattern). Methoxy Protons (-OCH₃): ~3.9-4.0 ppm (3H, singlet). Amide Proton (N-H): ~10.0-11.0 ppm (1H, broad singlet). Chemical shifts are influenced by the solvent. |

| ¹³C NMR | Carbonyl Carbons (C=O): ~158 ppm (C2, amide) and ~183 ppm (C3, ketone). Aromatic Carbons (Ar-C): ~110-150 ppm. Methoxy Carbon (-OCH₃): ~56 ppm. |

| Infrared (IR) Spectroscopy | N-H Stretch: 3200-3400 cm⁻¹ (broad). C-H Stretch (Aromatic & Aliphatic): 2850-3100 cm⁻¹. C=O Stretch (Ketone & Amide): Two distinct peaks in the range of 1680-1750 cm⁻¹. C-O Stretch (Ether): 1200-1275 cm⁻¹ (asymmetric) and ~1020 cm⁻¹ (symmetric). C=C Stretch (Aromatic): ~1600 cm⁻¹ and ~1475 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 177. Key Fragmentation: Loss of CO (m/z = 149), loss of CH₃ from the methoxy group (m/z = 162), followed by loss of CO. |

Synthesis and Reactivity

The isatin scaffold is typically synthesized via methods that construct the heterocyclic ring from a substituted aniline precursor. The reactivity of the resulting dione is dominated by the electrophilic C3-ketone and the acidic N-H proton.

Representative Synthesis: Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a classical and effective method for preparing isatins from anilines. The following protocol describes a representative procedure for synthesizing this compound from 3-methoxyaniline.

Experimental Protocol: Sandmeyer Synthesis of 7-Methoxyisatin

-

Step 1: Formation of the Isonitrosoacetanilide Intermediate

-

In a 1 L flask, dissolve 50 g of chloral hydrate and 65 g of anhydrous sodium sulfate in 600 mL of deionized water.

-

In a separate beaker, prepare a solution of 25 g (0.20 mol) of 3-methoxyaniline in 300 mL of water containing 18 mL of concentrated hydrochloric acid.

-

Add the 3-methoxyaniline solution to the chloral hydrate solution with stirring.

-

Prepare a solution of 45 g of hydroxylamine hydrochloride in 100 mL of water and add it to the reaction mixture.

-

Heat the mixture to boiling using a heating mantle. The reaction is typically complete within 1-2 hours, indicated by the formation of a yellow crystalline precipitate.

-

Allow the mixture to cool to room temperature, then filter the solid product using a Büchner funnel.

-

Wash the collected solid with cold water and dry it thoroughly. The product is 2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide.

-

-

Step 2: Acid-Catalyzed Cyclization to 7-Methoxyisatin

-

Pre-warm 150 mL of concentrated sulfuric acid to 60-70 °C in a flask equipped with a mechanical stirrer.

-

Carefully and portion-wise, add the dried isonitrosoacetanilide intermediate (from Step 1) to the warm sulfuric acid, ensuring the temperature does not exceed 80 °C.

-

After the addition is complete, heat the dark solution to 80 °C for an additional 10-15 minutes to ensure complete cyclization.

-

Carefully pour the hot reaction mixture onto 1 L of crushed ice with vigorous stirring.

-

A reddish-orange precipitate of this compound will form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry in a vacuum oven.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

-

Logical Workflow for Sandmeyer Synthesis

Caption: Workflow for the Sandmeyer synthesis of 7-Methoxyisatin.

Biological Activity and Potential Mechanisms of Action

While specific biological studies on this compound are limited, the isatin scaffold is a well-established pharmacophore with a broad range of activities, including anticancer, antiviral, and enzyme inhibitory effects.[5] Notably, isatin derivatives are known to function as inhibitors of various protein kinases and other enzymes like carboxylesterases.[6][7]

A key mechanism of action for the anticancer effects of the parent compound, isatin, is the induction of apoptosis.[8][9] Studies on human breast cancer cells (MCF-7) have shown that isatin triggers cell death via the intrinsic mitochondrial pathway.[8][9] This provides a strong hypothetical model for the mechanism of its derivatives.

Isatin-Induced Mitochondrial Apoptosis Pathway

Treatment of cancer cells with isatin leads to a cascade of events initiated at the mitochondria. The process involves a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8] An increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytosol.[8][9] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the final stages of apoptosis by degrading key cellular substrates.[8][9]

Signaling Pathway for Isatin-Induced Apoptosis

References

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. The endogenous oxindole isatin induces apoptosis of MCF‑7 breast cancer cells through a mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Methoxyindoline-2,3-dione chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 7-Methoxyindoline-2,3-dione, also known as 7-methoxyisatin, a heterocyclic organic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and its role in modulating cellular signaling pathways.

Chemical Structure and IUPAC Name

This compound is a derivative of isatin, which is an indole nucleus with carbonyl groups at positions 2 and 3. The structure is characterized by a methoxy group (-OCH₃) substituted at the 7th position of the indole ring.

Chemical Structure:

(Image Source: PubChem CID 4088910)

IUPAC Name: 7-methoxy-1H-indole-2,3-dione[1]

SMILES: COC1=CC=CC2=C1NC(=O)C2=O[1]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below, providing a valuable resource for experimental design and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₃ | [1][2] |

| Molecular Weight | 177.16 g/mol | [2][3] |

| Monoisotopic Mass | 177.04259 Da | [1] |

| Melting Point | 240-242 °C | [2][3] |

| Density | 1.3 g/cm³ | [3] |

| pKa | 9.69 ± 0.20 | [2] |

| XLogP3 | 0.7 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for isatin synthesis. The Sandmeyer isatin synthesis is a widely used and effective method. This protocol is adapted for the synthesis of the 7-methoxy derivative starting from 2-methoxyaniline.

Sandmeyer Isatin Synthesis

This two-step synthesis involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(2-methoxyphenyl)acetamide (Isonitrosoacetanilide Intermediate)

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2-methoxyaniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid.

-

Preparation of Chloral Hydrate and Hydroxylamine Hydrochloride Solution: In a separate beaker, dissolve chloral hydrate (1.1 equivalents) and hydroxylamine hydrochloride (3.3 equivalents) in water.

-

Reaction: Cool the aniline solution to 0-5 °C in an ice bath. Slowly add the chloral hydrate and hydroxylamine hydrochloride solution to the stirred aniline solution, maintaining the temperature below 10 °C.

-

Heating and Precipitation: After the addition is complete, heat the mixture to 40-50 °C and stir for 1-2 hours. The isonitrosoacetanilide intermediate will precipitate out of the solution.

-

Isolation: Cool the reaction mixture to room temperature and filter the precipitate. Wash the solid with cold water and dry under vacuum.

Step 2: Cyclization to this compound

-

Reaction Setup: In a beaker, slowly add concentrated sulfuric acid.

-

Addition of Intermediate: While stirring, gradually add the dried 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide from Step 1 to the sulfuric acid, maintaining the temperature between 60-70 °C. An ice bath may be required to control the exothermic reaction.

-

Heating: After the addition is complete, heat the mixture to 80-90 °C and hold for 10-15 minutes to ensure complete cyclization.

-

Precipitation: Carefully pour the hot reaction mixture onto crushed ice with stirring. The this compound will precipitate as a solid.

-

Isolation and Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid to yield the final product.

Biological Activity and Signaling Pathways

Isatin and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The isatin scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.

Methoxy-substituted isatins, in particular, have shown promise as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

While the specific signaling pathways modulated by this compound are not extensively characterized, based on the activity of structurally related isatin derivatives, it is hypothesized to act as a kinase inhibitor. Potential targets include receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and cyclin-dependent kinases (CDKs) that control the cell cycle.

Logical Workflow for Isatin-Based Drug Discovery

The following diagram illustrates a typical workflow for the discovery and development of isatin-based therapeutic agents.

Hypothesized Signaling Pathway Inhibition

The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for isatin-based kinase inhibitors. This compound could potentially inhibit this pathway at the level of the receptor tyrosine kinase or downstream kinases like MEK and ERK, thereby affecting cell proliferation and survival.

References

7-Methoxyindoline-2,3-dione: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Methoxyindoline-2,3-dione, also known as 7-methoxyisatin, is a substituted indole derivative that has garnered significant attention in medicinal chemistry and drug discovery. The isatin core is a privileged scaffold, meaning it is a structural motif that is frequently found in biologically active compounds. The presence of a methoxy group at the 7-position of the indole ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the research applications of this compound, focusing on its role as a key building block in the synthesis of novel bioactive molecules.

Core Applications in Research

This compound serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds with diverse pharmacological activities. Its primary utility in research lies in its role as a starting material for the development of potential anticancer, antiviral, and antimicrobial agents. The reactive carbonyl group at the C3 position and the lactam functionality make it amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Anticancer Research

The isatin scaffold is a well-established pharmacophore in oncology research. Derivatives of 7-methoxyisatin have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis. The methoxy group can enhance the binding affinity of these compounds to various biological targets involved in cancer progression.

Antiviral Research

Isatin derivatives have a long history of being investigated for their antiviral properties. The structural features of 7-methoxyisatin can be tailored to target specific viral enzymes and proteins, thereby inhibiting viral replication. Research in this area has focused on developing broad-spectrum antiviral agents.[1]

Antimicrobial Research

The emergence of drug-resistant microbial strains has necessitated the search for novel antimicrobial agents. This compound serves as a template for the synthesis of compounds with potential antibacterial and antifungal activities. The methoxy group can contribute to the overall lipophilicity of the molecule, which may enhance its ability to penetrate microbial cell membranes.

Synthesis of Bioactive Molecules

The chemical reactivity of this compound makes it a valuable starting material for the synthesis of various heterocyclic systems, most notably spirooxindoles and Schiff bases.

Synthesis of Spirooxindoles

Spirooxindoles are a class of compounds characterized by a spiro-fused ring system at the C3 position of the oxindole core. They are of significant interest due to their diverse biological activities.[2][3][4] A common synthetic route to spirooxindoles involves the [3+2] cycloaddition reaction of an azomethine ylide, generated in situ from an isatin derivative and an amino acid, with a dipolarophile.

Synthesis of Schiff Bases

Schiff bases derived from isatins are another important class of bioactive molecules. These are typically synthesized through the condensation reaction of the C3-carbonyl group of isatin with a primary amine.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of various isatin derivatives, including those with methoxy substitutions. It is important to note that direct data for this compound is limited in the reviewed literature; the data presented here is for structurally related compounds and serves as a guide for potential research directions.

Table 1: Anticancer Activity of Isatin Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Isatin-based hybrids | HepG2, HCT-116, CACO, MCF-7 | <10 - 100 | [5] |

| Di-spirooxindole analog 4b | PC3 (prostate) | 3.7 ± 1.0 | [6] |

| Di-spirooxindole analog 4a | HeLa (cervical) | 7.1 ± 0.2 | [6] |

| Di-spirooxindole analog 4l | HeLa (cervical) | 7.2 ± 0.5 | [6] |

| Di-spirooxindole analog 4i | MDA-MB-231 (breast) | 7.63 ± 0.08 | [6] |

Table 2: Antiviral Activity of Isatin Derivatives

| Compound | Virus | EC50 (µM) | Reference |

| Thiosemicarbazone derivative 6 | HIV | 0.34 | [1] |

| Thiosemicarbazone derivative 7 | HIV | 2.9 | [1] |

| Isatinyl thiosemicarbazone 8a | HIV-1 | 1.69 | [1] |

| Isatinyl thiosemicarbazone 8b | HIV-1 | 4.18 | [1] |

| Aminopyrimidinimino isatin 15l | HIV-1 (MT-4 cells) | 5.6 | [1] |

Table 3: Antimicrobial Activity of Methoxy-substituted Compounds

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 7-methoxy-2,2-dimethyl-4-octa-4′,6′-dienyl-2H-napthalene-1-one | S. aureus | 0.5 - 15 | [7] |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide 3l | E. coli | 7.812 | [8] |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide 3l | C. albicans | 31.125 | [8] |

Experimental Protocols

Detailed experimental protocols for the synthesis of derivatives from this compound are often specific to the target molecule. The following are generalized procedures based on common synthetic methodologies for isatin derivatives.

General Procedure for the Synthesis of Spirooxindoles via [3+2] Cycloaddition

-

Reaction Setup: A mixture of 7-methoxyisatin (1.0 mmol), an α-amino acid (e.g., sarcosine, 1.2 mmol), and a dipolarophile (e.g., an activated alkene, 1.0 mmol) is prepared in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired spirooxindole derivative.

General Procedure for the Synthesis of Isatin-based Schiff Bases

-

Reaction Setup: To a solution of 7-methoxyisatin (1.0 mmol) in a suitable solvent (e.g., ethanol or glacial acetic acid), the desired primary amine (1.0 mmol) is added.

-

Catalysis: A catalytic amount of glacial acetic acid may be added if a neutral solvent like ethanol is used.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux for a duration of 30 minutes to 4 hours, depending on the reactivity of the amine. Reaction progress is monitored by TLC.

-

Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to yield the Schiff base derivative.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its utility as a precursor for the synthesis of a wide range of biologically active heterocyclic compounds, particularly those with anticancer, antiviral, and antimicrobial potential, is well-documented. The methoxy substituent at the 7-position offers a handle for fine-tuning the physicochemical and pharmacological properties of the resulting molecules. The synthetic methodologies outlined in this guide, coupled with the summarized biological activity data, provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising scaffold in the quest for new and effective therapeutic agents. Further research focusing specifically on the biological profile of this compound and its immediate derivatives is warranted to fully elucidate its therapeutic potential.

References

- 1. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]

- 5. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation, purification and characterization of novel antimicrobial compound 7-methoxy-2,2-dimethyl-4-octa-4′,6′-dienyl-2H-napthalene-1-one from Penicillium sp. and its cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 7-Methoxyisatin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential biological activities of 7-methoxyisatin derivatives. Isatin (1H-indole-2,3-dione) and its analogues represent a pivotal class of heterocyclic compounds, extensively explored in medicinal chemistry for their wide spectrum of pharmacological effects. The isatin core is recognized as a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity.

The introduction of a methoxy group at the 7-position of the isatin ring is a key synthetic modification. This electron-donating group can significantly influence the molecule's electronic properties, lipophilicity, and hydrogen-bonding capacity, thereby modulating its interaction with biological targets and potentially enhancing its therapeutic efficacy. While comprehensive biological data specifically for 7-methoxyisatin derivatives is an emerging field, this guide synthesizes information from closely related analogues to provide a robust framework for future research and development. It covers key areas of investigation including anticancer, antimicrobial, antiviral, and enzyme-inhibiting activities, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Anticancer Activity

Isatin derivatives have demonstrated significant potential as anticancer agents, often acting through the induction of apoptosis, cell cycle arrest, and the inhibition of protein kinases crucial for tumor growth and proliferation. The substitution on the isatin core plays a critical role in defining the potency and selectivity of these compounds against various cancer cell lines.

Quantitative Data

Due to the limited availability of specific data for 7-methoxyisatin derivatives in the reviewed literature, the following table presents representative data from various isatin analogues to illustrate the typical potency observed. This serves as a benchmark for the evaluation of novel 7-methoxyisatin compounds.

Table 1: Representative Anticancer Activity of Isatin Analogues

| Derivative Class | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Isatin-based Schiff Base | K562 (Leukemia) | MTT | 1.75 | [1] |

| Isatin-based Schiff Base | HepG2 (Liver) | MTT | 3.20 | [1] |

| Isatin-based Schiff Base | HT-29 (Colon) | MTT | 4.17 | [1] |

| Moxifloxacin-isatin hybrid | MCF-7 (Breast) | Not Specified | 32 - 77 | [2] |

| Bromo-substituted Quinoxaline | A549 (Lung) | Not Specified | 9.32 | [3] |

| Spirooxindole Derivative | MDA-MB-231 (Breast) | Not Specified | 2.4 |[3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 7-methoxyisatin test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Visualization: Apoptosis Induction Pathway

Many isatin-based compounds exert their anticancer effects by triggering programmed cell death, or apoptosis. This often involves the inhibition of survival-promoting kinases, leading to the activation of the caspase cascade.

Caption: Inhibition of an RTK survival pathway by a 7-methoxyisatin derivative, leading to apoptosis.

Antimicrobial Activity

The isatin scaffold has been a fertile source for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Data

The following table provides representative Minimum Inhibitory Concentration (MIC) values for isatin derivatives against various microorganisms, setting a baseline for the evaluation of new 7-methoxyisatin compounds.

Table 2: Representative Antimicrobial Activity of Isatin Analogues

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Isatin-Thiourea Schiff Base | Pseudomonas aeruginosa | 6.25 | [4] |

| Quinoxaline Derivative | MRSA | 4 | [3] |

| Isatin Derivative | Staphylococcus aureus | 0.03 - 0.05 (mmol/mL) | [4] |

| Substituted Indolinone | M. tuberculosis H37Rv | 10 - 20 | [5] |

| Isatin Derivative | Campylobacter strains | <1.0 - 16.0 | |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 7-methoxyisatin test compound in the broth medium. The typical concentration range is 0.125 to 256 µg/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) for sterility confirmation. A standard antibiotic (e.g., Gentamicin) should also be tested as a reference.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Visualization: Workflow for MIC Determination

The following diagram illustrates the standard workflow for determining the Minimum Inhibitory Concentration.

Caption: Standard experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Antiviral Activity

Isatin derivatives have a notable history in antiviral research, with Methisazone (an isatin-β-thiosemicarbazone) being one of the first synthetic antiviral drugs used clinically.[5] Research has continued to explore isatin-based compounds for activity against a variety of viruses, including HIV, Hepatitis C (HCV), and coronaviruses.

Quantitative Data

This table summarizes representative antiviral activities of isatin derivatives against different viruses. A key metric is the Selectivity Index (SI), which is the ratio of cytotoxicity to antiviral activity (CC₅₀/EC₅₀) and indicates the therapeutic window of the compound.

Table 3: Representative Antiviral Activity of Isatin Analogues | Derivative Class | Virus | Cell Line | EC₅₀ (µM) | SI | Reference | | :--- | :--- | :--- | :--- | :--- | | Isatinyl Thiosemicarbazone | HIV-1 | MT-4 | 1.69 | >20 | | | Isatinyl Thiosemicarbazone | HIV-1 | MT-4 | 4.18 | >30 | | | 5-Fluoro-Isatin Derivative | HCV | Huh 5-2 | ~14 (6 µg/mL) | 7 | | | N-methylisatin-β-thiosemicarbazone | Vaccinia Virus | Not Specified | Effective |[5] |

Note: EC₅₀ for HCV was converted from µg/mL assuming an approximate MW of 430 g/mol .

Experimental Protocol: Plaque Reduction Assay

This assay is a functional method used to quantify the infectivity of a lytic virus and measure the efficacy of an antiviral compound.

Methodology:

-

Cell Monolayer: Seed a suitable host cell line (e.g., Vero cells for SARS-CoV) in 6-well plates and grow until a confluent monolayer is formed.

-

Virus Infection: Remove the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: Prepare various concentrations of the 7-methoxyisatin test compound in a semi-solid overlay medium (e.g., medium containing 1% methylcellulose or agarose).

-

Overlay Application: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the compound-containing overlay medium to each well. The semi-solid nature of the overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, depending on the virus, until visible plaques are formed in the virus control wells (no compound).

-

Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as 0.1% crystal violet. The stain is taken up by living cells, leaving the plaques (areas of dead or destroyed cells) as clear zones.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.

Visualization: The Selectivity Index

A successful antiviral agent must inhibit viral replication at concentrations that are non-toxic to the host cell. The Selectivity Index (SI) is a critical measure of this therapeutic window.

Caption: Logical relationship between cytotoxicity (CC₅₀), efficacy (EC₅₀), and the Selectivity Index.

Enzyme Inhibition

Isatin derivatives are well-documented inhibitors of various enzymes. A prominent target is Monoamine Oxidase (MAO), a flavoenzyme responsible for the degradation of neurotransmitters. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. The isatin scaffold has been shown to bind effectively within the active site of MAO enzymes.

Quantitative Data

The following table presents IC₅₀ values for isatin derivatives against human MAO-A and MAO-B, demonstrating the high potency and potential for selectivity that can be achieved through substitution on the isatin ring.

Table 4: Monoamine Oxidase (MAO) Inhibition by Isatin Derivatives

| Derivative Class | Enzyme | IC₅₀ (nM) | Selectivity Index (SI) (MAO-A/MAO-B) | Reference |

|---|---|---|---|---|

| (E)-Styrylisatin Derivative | MAO-B | 41.7 | ~200-fold selective for MAO-B | |

| (E)-Styrylisatin Derivative | MAO-B | 444 | ~19-fold selective for MAO-B | |

| C6-Substituted Isatin | MAO-B | 9 | Highly selective for MAO-B | |

| Phthalide Derivative | MAO-A | 9.6 | 0.64 (Dual inhibitor) |

| Phthalide Derivative | MAO-B | 6.2 | 0.64 (Dual inhibitor) | |

Experimental Protocol: MAO-Glo™ Assay

The MAO-Glo™ Assay is a luminescence-based method for measuring the activity of MAO-A and MAO-B and for screening potential inhibitors.

Methodology:

-

Reagent Preparation: Prepare recombinant human MAO-A or MAO-B enzyme, a MAO substrate (e.g., a luciferin derivative), and the Luciferin Detection Reagent according to the manufacturer's protocol.

-

Inhibitor Addition: In a white, opaque 96-well plate, add the 7-methoxyisatin test compounds at various concentrations. Include a no-inhibitor control and a known MAO inhibitor (e.g., Pargyline for MAO-B) as a positive control.

-

Enzyme Reaction: Add the MAO enzyme to the wells and pre-incubate with the inhibitors for 15 minutes at room temperature.

-

Substrate Addition: Initiate the MAO reaction by adding the MAO substrate to all wells. Incubate for 60 minutes at room temperature. The MAO enzyme converts the substrate into a luciferin precursor.

-

Signal Detection: Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and converts the luciferin precursor into luciferin, which is then oxidized by luciferase to produce a stable luminescent signal ("glow").

-

Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The amount of light produced is directly proportional to MAO activity. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.

Visualization: MAO Inhibition Signaling Pathway

This diagram illustrates the function of Monoamine Oxidase (MAO) in the synaptic cleft and how its inhibition by a 7-methoxyisatin derivative can increase neurotransmitter levels.

Caption: Inhibition of MAO-B by a 7-methoxyisatin derivative prevents dopamine degradation.

References

Spectroscopic Profile of 7-Methoxyindoline-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Methoxyindoline-2,3-dione (also known as 7-Methoxyisatin). Due to the limited availability of directly published experimental spectra, this document combines known factual data, such as molecular weight and exact mass, with predicted spectroscopic values based on the analysis of closely related compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided.

Chemical Information

| Property | Value |

| Chemical Name | This compound |

| Synonym | 7-Methoxyisatin |

| CAS Number | 84575-27-9 |

| Molecular Formula | C₉H₇NO₃[1] |

| Molecular Weight | 177.16 g/mol |

| Exact Mass | 177.042593085 Da |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. It is important to note that the NMR and IR data are predicted and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | br s | 1H | N-H |

| ~7.2 - 7.4 | t | 1H | Ar-H (H5) |

| ~6.8 - 7.0 | d | 1H | Ar-H (H4 or H6) |

| ~6.7 - 6.9 | d | 1H | Ar-H (H4 or H6) |

| ~3.9 - 4.1 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~183 - 185 | C=O (C3) |

| ~158 - 160 | C=O (C2) |

| ~150 - 152 | Ar-C (C7a) |

| ~148 - 150 | Ar-C (C7) |

| ~138 - 140 | Ar-CH (C5) |

| ~118 - 120 | Ar-C (C3a) |

| ~115 - 117 | Ar-CH (C4 or C6) |

| ~110 - 112 | Ar-CH (C4 or C6) |

| ~56 - 58 | -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3400 | Medium, Broad | N-H Stretch |

| ~3100 - 3000 | Weak | Aromatic C-H Stretch |

| ~2950 - 2850 | Weak | Aliphatic C-H Stretch (-OCH₃) |

| ~1740 - 1760 | Strong | C=O Stretch (Amide, C2) |

| ~1720 - 1740 | Strong | C=O Stretch (Ketone, C3) |

| ~1600 - 1620 | Medium | C=C Stretch (Aromatic) |

| ~1450 - 1500 | Medium | C=C Stretch (Aromatic) |

| ~1250 - 1300 | Strong | C-O Stretch (Aryl Ether) |

| ~1000 - 1100 | Medium | C-O Stretch (Aryl Ether) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| [M+H]⁺ (Calculated) | 178.04987 |

| [M+Na]⁺ (Calculated) | 200.03181 |

| [M-H]⁻ (Calculated) | 176.03531 |

| Monoisotopic Mass | 177.04259 Da[1] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak.

-

-

Data Processing: Process the raw data using appropriate NMR software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) mass analyzer to obtain the exact mass.

-

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) and compare the experimental exact mass with the calculated value to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Endogenous Presence and Function of Isatin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is an endogenous indoleamine that has garnered significant attention for its diverse biological activities. Initially identified as a component of "tribulin," an endogenous monoamine oxidase (MAO) inhibitor, isatin is now recognized as a multifaceted signaling molecule with a broad spectrum of effects on the central nervous and cardiovascular systems. This technical guide provides a comprehensive overview of the endogenous presence of isatin and its derivatives, their physiological functions, and detailed methodologies for their study. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, pharmacology, and drug development.

Endogenous Presence of Isatin and its Derivatives

Isatin is endogenously present in various mammalian tissues and fluids, with its concentration varying significantly between different anatomical locations and physiological states.[1] Its distribution is distinct and discontinuous, suggesting specific sites of action and synthesis.[1]

Distribution in the Central Nervous System

Within the brain, isatin exhibits a heterogeneous distribution. The highest concentrations are typically found in the hippocampus, cerebellum, and striatum.[1] This localization points towards a potential role in cognitive function, motor control, and mood regulation.

Presence in Peripheral Tissues and Fluids

Isatin is also found in a range of peripheral tissues and bodily fluids. Notably high concentrations have been reported in the seminal vesicles and vas deferens.[1] It is also present in the heart, liver, spleen, and blood.[1] Urinary excretion of isatin has been documented in both rats and humans.

Influence of Physiological and Pathological Conditions

The endogenous levels of isatin are not static and can be influenced by various factors. Stress has been shown to significantly increase isatin concentrations in the brain, heart, serum, and urine.[1] Furthermore, altered urinary isatin levels have been observed in certain pathological conditions, such as Parkinson's disease, suggesting its potential as a biomarker.

Quantitative Data on Endogenous Isatin Concentrations

The following tables summarize the reported concentrations of endogenous isatin in various biological samples from rats, providing a quantitative overview of its distribution.

| Brain Region | Basal Isatin Concentration (µM) | Reference |

| Hippocampus | 1.0 - 1.3 | [1] |

| Cerebellum | 1.0 - 1.3 | [1] |

| Striatum | 1.0 - 1.3 | [1] |

| Peripheral Organ/Fluid | Basal Isatin Concentration (µM) | Concentration Under Stress (µM) | Reference |

| Seminal Vesicles | 47.4 - 79.0 | - | [1] |

| Vas Deferens | 47.4 - 79.0 | - | [1] |

| Heart | ~3.0 | 2-3 fold increase | [1] |

| Liver | ~1.5 | - | [1] |

| Spleen | ~0.3 | - | [1] |

| Serum | >1.0 | 2.9 ± 0.29 | [1] |

| Urine | - | 2.5-6 fold increase | [1] |

Biological Functions and Signaling Pathways

Endogenous isatin exerts a wide array of biological effects through its interaction with various molecular targets. Its most prominent functions include the modulation of monoamine oxidase activity and antagonism of natriuretic peptide signaling.

Monoamine Oxidase (MAO) Inhibition

Isatin is a well-established endogenous inhibitor of MAO, an enzyme crucial for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. By inhibiting MAO, isatin can increase the synaptic availability of these neurotransmitters, thereby influencing mood, cognition, and motor control.

References

The Anticancer Potential of Substituted Isatins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to the remarkable anticancer activity exhibited by its diverse derivatives.[1][2][3][4] The synthetic tractability of the isatin core allows for substitutions at the N-1, C-5, and C-7 positions, as well as modifications at the C-3 carbonyl group, leading to a vast library of compounds with varied and potent antineoplastic properties.[1][5] This technical guide provides an in-depth overview of the anticancer potential of substituted isatins, focusing on their mechanisms of action, structure-activity relationships, and the signaling pathways they modulate. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of cellular pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of oncology drug discovery.

Introduction: Isatin as a Versatile Anticancer Scaffold

The isatin nucleus is a structural motif found in various natural products and has been the cornerstone for the development of numerous synthetic compounds with a broad spectrum of biological activities.[6][7] In the realm of oncology, the significance of this scaffold is highlighted by the FDA approval of sunitinib, an isatin-based multi-kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2][8] The anticancer efficacy of isatin derivatives stems from their ability to interact with multiple biological targets, thereby disrupting various oncogenic processes.[1][3] These mechanisms include, but are not limited to, the inhibition of protein kinases, disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[1][2][4] The continuous exploration of isatin chemistry provides a fertile ground for the discovery of novel, more selective, and potent anticancer agents.[6]

Mechanisms of Anticancer Action

Substituted isatins exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This multi-targeted approach is a significant advantage in overcoming the complexity and adaptability of cancer.

Kinase Inhibition

A primary mechanism of action for many isatin derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[1]

-

Receptor Tyrosine Kinases (RTKs): Isatin-based compounds have been shown to inhibit RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][9] Inhibition of these receptors disrupts downstream signaling cascades like the MAPK and PI3K/AKT pathways, which are vital for cancer cell proliferation, survival, angiogenesis, and metastasis.[1][9][10]

-

Cyclin-Dependent Kinases (CDKs): Several isatin derivatives, particularly brominated ones, target cyclin-dependent kinases like CDK2.[1][8] By inhibiting CDKs, these compounds can halt the cell cycle, preventing cancer cell division.[1][7]

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[11] Certain isatin derivatives, such as triazole-tethered isatin-coumarin hybrids and 5,7-dibromo-N-benzylisatin derivatives, act as tubulin polymerization inhibitors.[1][11] By interfering with microtubule dynamics, these compounds induce mitotic arrest and subsequently trigger apoptosis in cancer cells.[11]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process that is often evaded by cancer cells. Substituted isatins can induce apoptosis through several interconnected pathways.

-

Mitochondrial-Mediated Apoptosis: Many isatin derivatives destabilize the mitochondrial membrane, leading to a decrease in the mitochondrial transmembrane potential.[1][12] This results in the release of cytochrome c into the cytosol, a key event that initiates the intrinsic apoptotic pathway.[1] The process is often accompanied by a shift in the Bcl-2/Bax ratio, favoring the pro-apoptotic Bax.[12]

-

Caspase Cascade Activation: The release of cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Isatin derivatives have been shown to activate initiator caspases like caspase-9 and effector caspases such as caspase-3, which are responsible for the execution of apoptosis.[1][5][12]

-

Generation of Reactive Oxygen Species (ROS): Some isatin-hydrazones induce apoptosis through the generation of reactive oxygen species (ROS).[1][5] Elevated ROS levels can cause oxidative damage to cellular components and trigger apoptotic cell death.[6]

Cell Cycle Arrest

By interfering with the molecular machinery that governs cell cycle progression, substituted isatins can cause cancer cells to arrest at specific phases of the cell cycle. For instance, the isatin derivative HKL 2H has been shown to induce G2/M phase arrest in human leukemia K562 cells.[12] This cell cycle arrest prevents the proliferation of cancer cells and can be a prelude to apoptosis.[10][12][13]

Signaling Pathways Modulated by Substituted Isatins

The anticancer effects of substituted isatins are a consequence of their ability to modulate key signaling pathways that are fundamental to cancer cell survival and proliferation.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Isatin derivatives can inhibit this pathway, often downstream of RTK inhibition.[1][10] For example, the compound 5-61, a 5-(2-carboxyethenyl)isatin derivative, has been shown to interrupt the auto-phosphorylation of AKT and mTOR.[10]

References

- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 8. Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds | Anticancer Research [ar.iiarjournals.org]

- 9. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-(2-carboxyethenyl) isatin derivative induces G₂/M cell cycle arrest and apoptosis in human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Allyl-isatin suppresses cell viability, induces cell cycle arrest, and promotes cell apoptosis in hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of 7-Methoxyisatin: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is a versatile endogenous heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2][3][4] Its derivatives have been extensively explored for their therapeutic potential, exhibiting anticonvulsant, anxiolytic, anti-inflammatory, antimicrobial, and anticancer properties.[2][4] The substitution pattern on the isatin core plays a crucial role in modulating its biological effects. This technical guide focuses on 7-methoxyisatin, a key derivative where a methoxy group at the 7-position influences its electronic and steric properties, potentially enhancing its interaction with biological targets.[1] This document provides an in-depth review of the pharmacological activities of 7-methoxyisatin, supported by quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways.

Anticonvulsant Activity

Derivatives of isatin have shown considerable promise as anticonvulsant agents, with the 7-methoxy substitution being a key feature in some potent compounds.[5][6] The anticonvulsant efficacy is primarily evaluated using two standard preclinical models: the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the pentylenetetrazole (PTZ) induced seizure test, which mimics absence seizures.[7][8]

Quantitative Data: Anticonvulsant Activity of 7-Methoxyisatin Derivatives

| Compound | Test Model | Dose/Concentration | Activity | Reference |

| 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (4a) | MES (mice) | ED50: 9.2 mg/kg | Comparable to Phenytoin (ED50 = 9.9 mg/kg) | [5][6] |

| 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (4a) | sc-PTZ (mice) | ED50: 21.1 mg/kg | Antagonized pentylenetetrazole-induced seizures | [5][6] |

| 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (4a) | Isoniazid-induced seizures (mice) | ED50: 83.3 mg/kg | Antagonized isoniazid-induced seizures | [5][6] |

| Methoxylated isatin derivatives (4j, 4k, 4l) | MES (mice) | 30, 100, 300 mg/kg | Significant anti-seizure activity | [9] |

Experimental Protocols

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[8][10]

Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes is used.[11]

Procedure:

-

Animals (mice or rats) are administered the test compound or vehicle at predetermined doses and time points.[10]

-

A drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas to minimize discomfort.[8]

-

Corneal electrodes are placed, and an alternating current (60 Hz, 50 mA for mice, 150 mA for rats) is delivered for 0.2 seconds.[8]

-

The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[11] An animal is considered protected if it does not exhibit this response.[8]

-

The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.[11]

This model is used to identify compounds that can prevent or reduce the severity of clonic seizures, which are characteristic of absence seizures in humans.[7]

Procedure:

-

Animals are pre-treated with the test compound or vehicle.

-

A sub-convulsive dose of PTZ (e.g., 35 mg/kg, i.p. for mice) is administered.[12][13]

-

Animals are observed for a period of 30 minutes for the onset and severity of seizures.[12][14][15]

-

Seizure activity is scored using a standardized scale (e.g., Racine scale), observing for behaviors like facial clonus, head nodding, and generalized tonic-clonic seizures.[13]

-

The ability of the test compound to prevent or delay the onset of seizures is recorded.

Anxiolytic Activity

Isatin and its derivatives have been reported to possess anxiolytic-like effects.[16] The elevated plus maze (EPM) is a standard behavioral assay used to assess anxiety in rodents and to screen for anxiolytic compounds.[17][18][19][20][21]

Experimental Protocol: Elevated Plus Maze (EPM)

The EPM test is based on the natural aversion of rodents to open and elevated spaces.[18]

Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.[20]

Procedure:

-

The test animal is placed at the center of the maze, facing an open arm.[17]

-

The animal is allowed to freely explore the maze for a 5-minute period.[17][20]

-

Behavior is recorded, typically using a video-tracking system.[17]

-

The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.[18]

-

An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.[19]

Anti-inflammatory Activity

Isatin derivatives have demonstrated anti-inflammatory properties, with one of the proposed mechanisms being the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1] The carrageenan-induced paw edema model is a classic in vivo assay for evaluating the anti-inflammatory activity of new compounds.[22][23][24][25][26]

Experimental Protocol: Carrageenan-Induced Paw Edema

This model is based on the principle that the injection of carrageenan into the paw of a rodent induces a reproducible inflammatory response.[24][25]

Procedure:

-

Animals (typically rats or mice) are administered the test compound or a standard anti-inflammatory drug (e.g., indomethacin) at various doses.[26]

-

After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.[22][23]

-

The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[22][26]

-

The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the vehicle control group.

Antimicrobial Activity

Isatin and its derivatives have shown a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][27]

Quantitative Data: Antimicrobial Activity of Isatin Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity (MIC) | Reference |

| Isatin-Thiazole (7h, 11f) | Candida albicans (ATCC 10231) | 128 µg/mL | [1] |

| Nystatin (Reference) | Candida albicans (ATCC 10231) | 128 µg/mL | [1] |

| Isatin Derivative (3a) | Microsporum canis | 90% inhibition | [1] |

| N-(7-substituted-2-oxoindolin-3-ylidene)-benzofuran-2-carbahydrazide | Aspergillus niger | 31.25 µg/mL | [27] |

Anticancer Activity

Isatin-based compounds are being investigated for their potential as anticancer agents, with studies showing activity against various cancer cell lines, including those of the breast, liver, and colon.[1] The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.[1]

Quantitative Data: In Vitro Anticancer Activity of Isatin Derivatives

| Isatin Derivative | Cancer Cell Line | IC50 Value | Reference |

| Isatin | Human promyelocytic leukemia (HL-60) | 2.94 µg/mL | [28] |

| 5,3'-dihydroxy-3,6,7,8,4'-PeMF (Methoxyflavone analog) | MCF-7 (Breast) | 3.71 µM | [29] |

| Chrysosplenetin (Methoxyflavone analog) | MCF-7 (Breast) | 0.3 µM | [29] |

| Sideritoflavone (Methoxyflavone analog) | MCF-7 (Breast) | 4.9 µM | [29] |

| 2(2-oxo-1,2-dihydro-indole-3-ylidine)-N-[6(Phenylsulfanyl)-1H-Benzimidazole-2-yl] hydrazine carboxamides | MCF-7 (Breast) | 19.27 - 52.45 µM | [30] |

| 2(2-oxo-1,2-dihydro-indole-3-ylidine)-N-[6(Phenylsulfanyl)-1H-Benzimidazole-2-yl] hydrazine carboxamides | HeLa (Cervical) | 14.10 - 31.6 µM | [30] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[28][31]

Procedure:

-

Cancer cells are seeded in a 96-well plate and incubated.[31]

-

The cells are then treated with various concentrations of the 7-methoxyisatin derivative and a vehicle control.[31]

-

After a specified incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[28][31]

-

Metabolically active cells reduce the yellow MTT to purple formazan crystals.[31]

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated.[30]

Potential Signaling Pathways in Anticancer Activity

Studies on related methoxy-containing compounds suggest that their anticancer effects may be mediated through the modulation of key signaling pathways such as the MAPK/Erk and NF-κB pathways.[32][33] For instance, 7-Methoxyheptaphylline has been shown to inhibit cancer cell proliferation and migration by targeting the TAK1-mediated MAPK/Erk and NF-κB pathways.[32]

Conclusion

7-Methoxyisatin and its derivatives represent a promising class of compounds with a diverse range of pharmacological activities. The methoxy substitution at the 7-position appears to be a key determinant of their biological effects. The data and protocols presented in this guide highlight the potential of these compounds as leads for the development of new therapeutics for epilepsy, anxiety, inflammation, and cancer. Further research is warranted to fully elucidate the mechanisms of action of 7-methoxyisatin and to optimize its structure for enhanced potency and selectivity. The detailed experimental methodologies provided herein offer a foundation for the continued investigation of this important pharmacological scaffold.

References

- 1. 7-Methyl-4-methoxy Isatin|Research Chemical| [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. "The Synthesis and Anticonvulsant Activity of 1-Substituted-7-Methoxy-1" by LI-PING GUAN, XIAN-YU SUN et al. [journals.tubitak.gov.tr]

- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 9. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 11. benchchem.com [benchchem.com]

- 12. 2024.sci-hub.ru [2024.sci-hub.ru]

- 13. benchchem.com [benchchem.com]

- 14. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 16. Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice [pubs.sciepub.com]

- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

- 19. scribd.com [scribd.com]

- 20. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 21. meliordiscovery.com [meliordiscovery.com]

- 22. inotiv.com [inotiv.com]

- 23. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 28. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. benchchem.com [benchchem.com]

- 32. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

Discovery and history of isatin compounds

An In-depth Technical Guide to the Discovery and History of Isatin

Introduction

Isatin (1H-indole-2,3-dione) is a versatile endogenous heterocyclic compound that has captivated the interest of chemists and pharmacologists for nearly two centuries.[1][2][3][4] First identified as a synthetic product derived from a natural dye, it has since been discovered in various natural sources and has become a cornerstone in the synthesis of a multitude of pharmacologically active agents.[1][5][6][7] Its unique structure, featuring a fused aromatic ring with a five-membered ring containing both a ketone and a γ-lactam moiety, provides a scaffold for diverse chemical modifications.[1][2][5][8] This guide delves into the key historical milestones, from its initial discovery and the development of seminal synthetic routes to the unearthing of its broad spectrum of biological activities.

Initial Discovery and Natural Occurrence

The history of isatin begins in 1840-1841, when it was first obtained by Otto Linné Erdmann and Auguste Laurent.[1][2][3][5][6][7][8] They synthesized the compound through the oxidation of the well-known blue dye, indigo, using nitric and chromic acids.[1][2][3][5][7][8][9][10] The result was a distinct orange-red crystalline solid.[2][5][9]

Long after its initial synthesis, isatin was identified as a natural product. It is found in plants of the Isatis genus, the cannonball tree (Couroupita guianensis Aubl), and Calanthe discolor LINDL.[1][6][7] Furthermore, it has been isolated from the secretions of the parotid gland of Bufo frogs and is also present in humans and other mammals as an endogenous indole and a metabolic derivative of adrenaline.[1][5][6][7][8] Substituted isatins have also been found in various plants and fungi.[1][2]

Table 1.1: Key Milestones in the Discovery of Isatin

| Year | Discoverer(s) | Key Finding |

| 1840-1841 | Erdmann & Laurent | First synthesis of isatin via oxidation of indigo with nitric and chromic acids.[1][2][3][5][6][7][8] |

| 1913 | Stollé | Development of the Stollé synthesis for isatins.[11] |

| 1919 | Sandmeyer | Development of the Sandmeyer isatin synthesis.[12][13] |

The Evolution of Isatin Synthesis

The initial reliance on the oxidation of indigo, a natural product, gave way to more versatile and efficient laboratory syntheses. Several classical methods were developed that allowed for the preparation of isatin and its derivatives from simple aromatic precursors. These methods remain fundamental in synthetic organic chemistry.

The Sandmeyer Isatin Synthesis

Developed by Traugott Sandmeyer in 1919, this is one of the oldest and most straightforward methods for preparing isatin.[6][12][13] The synthesis is a two-step procedure that begins with an aniline derivative.

-

Formation of α-Isonitrosoacetanilide: The process involves the condensation of an aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate.[5][8][9][12] This reaction forms an α‐isonitrosoacetanilide intermediate.[8]

-

Electrophilic Cyclization: The isolated intermediate is then treated with a strong acid, typically concentrated sulfuric acid, which promotes an intramolecular electrophilic substitution to furnish the final isatin product.[5][8][12] This method is particularly effective for anilines containing electron-withdrawing groups and can produce isatin in yields greater than 75%.[5][8]

Caption: Workflow of the Sandmeyer Isatin Synthesis.

The Stollé Synthesis

Reported by Robert Stollé in 1913, this method provides an alternative route, particularly for N-substituted isatins.[6][11]

-

Acylation: The synthesis begins with the acylation of a primary or secondary arylamine with oxalyl chloride.[6][11][14] This step forms a chlorooxalylanilide intermediate.[6][14]

-

Intramolecular Friedel-Crafts Acylation: The intermediate is then cyclized using a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), which catalyzes an intramolecular electrophilic substitution to yield the oxindole or isatin.[6][9][11][14]

Caption: Workflow of the Stollé Synthesis of Isatins.

Other Classical Syntheses

-

Martinet Isatin Synthesis: This method involves the reaction of an aminoaromatic compound with an oxomalonate ester or its hydrate in the presence of an acid. The reaction proceeds through a 3-(3-hydroxy-2-oxindole)carboxylic acid derivative, which upon oxidative decarboxylation, yields the corresponding isatin.[1][14]

-

Gassman Isatin Synthesis: In this approach, an aniline is converted to a 3-methylthio-oxindole intermediate. This intermediate is then oxidized, typically with N-chlorosuccinimide, followed by hydrolysis to produce the isatin.[9]

Table 2.1: Comparison of Major Isatin Synthesis Methods

| Synthesis Method | Starting Materials | Key Reagents | Primary Application/Notes |

| Sandmeyer | Aniline, Chloral hydrate, Hydroxylamine HCl | conc. H₂SO₄ | A widely used, high-yielding method for substituted isatins.[5][8][12] |

| Stollé | Primary or secondary arylamine, Oxalyl chloride | Lewis Acid (AlCl₃, BF₃) | Effective for synthesizing N-substituted isatins.[6][9][11] |

| Martinet | Aminoaromatic compound, Oxomalonate ester | Acid, Oxidizing agent | Proceeds via an oxidative decarboxylation step.[1][14] |

| Gassman | Aniline | N-chlorosuccinimide, Hydrolysis reagents | Involves a 3-methylthio-oxindole intermediate.[9] |

Discovery of Broad-Spectrum Biological Activity

The true value of isatin in drug development emerged as researchers began to uncover the vast pharmacological potential of its derivatives. The isatin scaffold has proven to be a "privileged structure," capable of interacting with a wide range of biological targets. This has led to the development of isatin-based compounds with diverse therapeutic applications.[2][15]

The biological activities associated with isatin derivatives are extensive and include:

-

Anticonvulsant Activity: A series of p-substituted isatin semicarbazones have demonstrated significant anticonvulsant properties.[16]

-

Antiviral Properties: Isatin derivatives have shown potent antiviral activity. Notably, Methisazone, an isatin-β-thiosemicarbazone, is an effective agent against variola (smallpox) and vaccinia viruses.[16] Derivatives have also been investigated for their anti-HIV activity.[9][15]

-

Antimicrobial Effects: Isatin-based compounds are effective against a range of microbes, exhibiting antibacterial, antifungal, and anti-mycobacterial activities.[9][15][17]

-

Anticancer and Antitumor Activity: Many isatin derivatives have been synthesized and screened for their potential as anticancer agents, with some showing activity against specific carcinoma cell lines.[5][15][16]

-

Anti-inflammatory and Analgesic Effects: Certain derivatives have been shown to possess anti-inflammatory and pain-relieving properties.[5][15]

-